molecular formula C18H16ClN3O5 B2679136 ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 282523-41-5

ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate

Cat. No.: B2679136
CAS No.: 282523-41-5
M. Wt: 389.79
InChI Key: XXZFOYHDEVYSHL-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a benzimidazole derivative characterized by a 4-chlorophenyl substituent at position 2 and a nitro group at position 6 of the benzimidazole core. The molecule is further functionalized with an ethyl propanoate ester linked via an oxygen atom at position 1.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-3-26-18(23)11(2)27-21-16-10-14(22(24)25)8-9-15(16)20-17(21)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFOYHDEVYSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions to form 2-(4-chlorophenyl)-1H-benzimidazole.

    Nitration: The benzimidazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Esterification: The final step involves the reaction of the nitrated benzimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Reduction: 2-{[2-(4-chlorophenyl)-6-amino-1H-1,3-benzimidazol-1-yl]oxy}propanoate.

    Substitution: 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.

Scientific Research Applications

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the benzimidazole core, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate is primarily attributed to its ability to interact with specific molecular targets:

    Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

    Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with several benzimidazole-based derivatives, differing primarily in substituents at positions 2 and 6 of the benzimidazole ring. Key comparisons are outlined below:

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate 4-Chlorophenyl Nitro C₁₈H₁₆ClN₃O₅ ~389.8 Not available Inferred high polarity due to nitro group
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate 4-Chlorophenyl Chloro C₁₈H₁₆Cl₂N₂O₃ 379.24 65808-66-4 Higher lipophilicity (Cl vs. NO₂)
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate Phenyl Nitro C₁₈H₁₇N₃O₅ 355.34 303148-99-4 Density: 1.33 g/cm³; pKa: 0.85
Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate 3-Chlorophenyl Nitro C₁₇H₁₄ClN₃O₅ 375.76 303149-22-6 Reduced steric bulk (acetate vs. propanoate)
Ethyl 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)propanoate 4-Methylphenyl Chloro C₁₉H₁₉ClN₂O₃ 358.82 282523-55-1 Electron-donating methyl group
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 6 in the target compound increases polarity and acidity (predicted pKa ~0.85 in analogs) compared to chloro-substituted analogs . Methyl groups (e.g., 4-methylphenyl in CAS 282523-55-1) enhance lipophilicity and may improve membrane permeability .

Ester Chain Length: Replacement of propanoate with acetate (CAS 303149-22-6) reduces molecular weight and alters solubility profiles .

Biological Activity

Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate, also known by its CAS number 282523-41-5, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16ClN3O5
  • Molecular Weight : 389.79 g/mol
  • CAS Number : 282523-41-5
  • Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Wu et al. (2023)MCF-7 (breast cancer)15.2Apoptosis induction
Layek et al. (2019)HCT-116 (colorectal cancer)12.5Cell cycle arrest

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against a range of pathogens due to its structural features.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : Benzimidazole derivatives can interact with various biological receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Many studies highlight the role of these compounds in triggering apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Recent investigations into the biological activity of this compound have provided insights into its potential therapeutic applications:

Case Study 1: Anticancer Efficacy

In a study by Wu et al. (2023), the compound was evaluated for its cytotoxic effects on MCF-7 and HCT-116 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

A comparative study on various benzimidazole derivatives highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent.

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